N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is then reacted with various reagents to form the desired compound. The use of deep eutectic solvents (DES) has been reported to provide several advantages, such as a benign environment, high yield, and simple work-up procedures .
Chemical Reactions Analysis
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetyl-γ-butyrolactone, and other organic solvents. The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antimicrobial properties, making it a potential candidate for the development of new antibiotics . In material science, its significant photophysical properties have attracted attention for potential use in optoelectronic devices .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide involves the inhibition of specific enzymes and molecular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl and morpholine moieties. Similar compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which also exhibit significant biological activities but differ in their structural components and specific targets .
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-14(20-13(17-10)4-5-16-20)19-6-7-22-12(9-19)15(21)18-11-2-3-11/h4-5,8,11-12H,2-3,6-7,9H2,1H3,(H,18,21) |
InChI Key |
QXCTZVFKOHTBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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